molecular formula C8H15N3O2 B13631130 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13631130
M. Wt: 185.22 g/mol
InChI Key: FIXJVIXOSXIUDB-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyethoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-(2-methoxyethoxy)ethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where the methoxyethoxyethyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-(2-Methoxyethoxy)ethyl)-1h-pyrazole: Lacks the amine group, resulting in different chemical reactivity and biological activity.

    1-(2-(2-Methoxyethoxy)ethyl)-1h-imidazole: Contains an imidazole ring instead of a pyrazole ring, leading to variations in chemical and physical properties.

    1-(2-(2-Methoxyethoxy)ethyl)-1h-triazole: Features a triazole ring, which can impart different biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-(2-Methoxyethoxy)ethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study reported that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound could be effective in treating inflammatory conditions.

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have demonstrated that compounds within this class can inhibit various bacterial strains, including E. coli and Staphylococcus aureus, at concentrations as low as 40 µg/mL . The potential of this compound as an antimicrobial agent warrants further investigation.

3. Anticancer Properties

Pyrazole derivatives have also shown promise in cancer therapy. A comparative analysis indicated that certain pyrazole compounds exhibited cytotoxic effects against cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest . Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

The mechanisms through which this compound operates are multifaceted:

  • Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response.
  • Antimicrobial Activity : The exact mechanism remains under investigation, but it likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Efficacy : A study synthesized a series of pyrazole compounds and evaluated their anti-inflammatory effects using carrageenan-induced edema models in mice. Results indicated significant reductions in edema comparable to indomethacin, a known anti-inflammatory drug .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various pyrazole derivatives against clinical isolates. The results demonstrated effective inhibition against several strains, reinforcing the potential utility of these compounds in treating infections .

Data Summary Table

Biological ActivityEfficacy (IC50/µM)Reference
Anti-inflammatory10
Antimicrobial40
Anticancer (various cell lines)Varies

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C8H15N3O2/c1-12-4-5-13-3-2-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3

InChI Key

FIXJVIXOSXIUDB-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=C(C=N1)N

Origin of Product

United States

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